

Boc-NH-PEG2-C2-amido-C4-acid literature review

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Compound of Interest

Compound Name: *Boc-NH-PEG2-C2-amido-C4-acid*

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An In-depth Technical Guide to **Boc-NH-PEG2-C2-amido-C4-acid**: A Core Component in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic science, moving from protein inhibition to targeted protein degradation. These heterobifunctional molecules are composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.^[1] The linker is a critical determinant of the PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a productive ternary complex.^{[1][2]} Among the most utilized linker types, Polyethylene Glycol (PEG) chains have become foundational in modern PROTAC design.^{[3][4]} This technical guide provides a detailed review of a specific bifunctional PEG linker, **Boc-NH-PEG2-C2-amido-C4-acid** (CAS: 1310327-20-8), outlining its physicochemical properties, its central role in the modular synthesis of PROTACs, and relevant experimental protocols.

Physicochemical Properties and Structural Role

Boc-NH-PEG2-C2-amido-C4-acid is a monodisperse PEG linker featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other. This bifunctional architecture is essential for the sequential and controlled conjugation of POI and E3 ligase ligands.^{[5][6][7]}

Core Attributes

The key attributes conferred by this linker are rooted in its PEG backbone and terminal functional groups:

- **Enhanced Solubility:** A primary challenge in PROTAC development is the large, often lipophilic nature of the final molecule, which can lead to poor aqueous solubility. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly increasing the hydrophilicity and solubility of the PROTAC construct.[\[1\]](#)[\[2\]](#)[\[8\]](#)
- **Modulation of Cell Permeability:** The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can impede passive diffusion, the inherent flexibility of PEG linkers allows the molecule to adopt folded conformations.[\[1\]](#) This conformational masking can shield the PROTAC's polar surface area, creating a more compact and less polar transient structure that is more favorable for membrane traversal.[\[1\]](#)
- **Optimized Ternary Complex Formation:** The linker's length and flexibility are not merely for spacing; they are critical for enabling the correct orientation and proximity between the POI and the E3 ligase. This geometric alignment is paramount for efficient ubiquitination and subsequent protein degradation. PEG linkers provide the necessary flexibility to achieve a stable and productive ternary complex.[\[1\]](#)[\[4\]](#)

Quantitative Specifications

The following table summarizes the key quantitative data available from commercial suppliers and chemical databases.

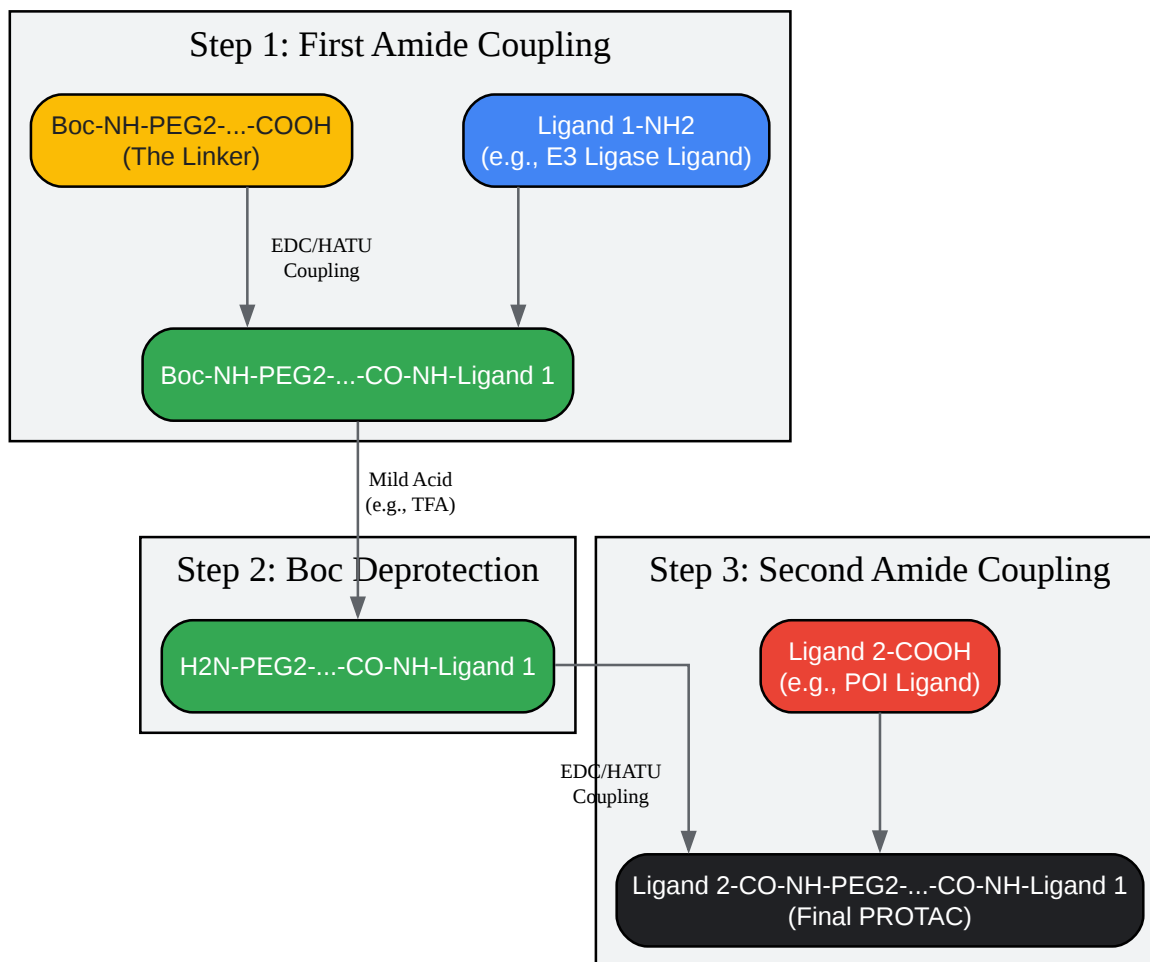
Parameter	Value	Source(s)
CAS Number	1310327-20-8	[9]
Molecular Weight (M.W.)	376.45 g/mol	[10]
Molecular Formula	C ₁₇ H ₃₂ N ₂ O ₇	N/A
Purity	≥95%	[10]
Recommended Storage	Store at -5°C to -20°C, keep dry and protected from light.	[9] [11]

Note: Experimental data such as reaction yields or pharmacokinetic parameters for PROTACs using this specific linker are not broadly published and are typically proprietary to the discovering entity.

Application in PROTAC Synthesis

The primary application of **Boc-NH-PEG2-C2-amido-C4-acid** is as a building block in the modular synthesis of PROTACs.^{[12][13]} Its two distinct functional groups—a reactive carboxylic acid and a protected amine—allow for a stepwise and directional assembly process, which is fundamental to creating the final heterobifunctional molecule.

The general workflow, illustrated in the diagram below, involves sequential amide coupling reactions. This modularity enables the rapid assembly of PROTAC libraries where the linker, POI ligand, or E3 ligase ligand can be systematically varied to optimize for degradation efficiency.^{[3][4]}



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Caption: A typical workflow for the modular synthesis of a PROTAC using a bifunctional linker.

Experimental Protocols

While specific reaction conditions are substrate-dependent and require optimization, the following sections provide detailed, generalized methodologies for the key chemical transformations involving this linker.

Protocol for Amide Coupling (Carboxylic Acid End)

This protocol describes the coupling of the linker's terminal carboxylic acid to a primary amine-containing molecule (e.g., an E3 ligase ligand).

Materials:

- **Boc-NH-PEG2-C2-amido-C4-acid**
- Amine-containing substrate (Ligand 1-NH₂)
- Coupling agent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
- Base (if using HATU or if coupling a salt): DIPEA (N,N-Diisopropylethylamine)

Procedure:

- Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **Boc-NH-PEG2-C2-amido-C4-acid** (1.0 eq) in the anhydrous solvent.
- Activation:
 - For EDC Coupling: Add the amine-containing substrate (1.0-1.2 eq). Stir for 5 minutes. Add EDC (1.5 eq) to the mixture. If desired, an additive like HOBt (Hydroxybenzotriazole) (1.5 eq) can be included to suppress side reactions.
 - For HATU Coupling: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the dissolved linker. Stir for 10-15 minutes to pre-activate the carboxylic acid. Then, add the amine-containing substrate (1.0-1.2 eq).
- Reaction: Allow the reaction to stir at room temperature for 4-24 hours.[\[14\]](#)
- Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [\[14\]](#)
- Work-up and Purification: Once the reaction is complete, quench the reaction (e.g., with water or a mild buffer). Extract the product with an organic solvent. The combined organic

layers are then washed (e.g., with brine, mild acid, or mild base as needed), dried over sodium sulfate, filtered, and concentrated under reduced pressure.

- Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure coupled intermediate.^[14]

Protocol for Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine for the second coupling step.

Materials:

- Boc-protected intermediate
- Deprotection reagent: Trifluoroacetic acid (TFA)
- Solvent: Anhydrous Dichloromethane (DCM)

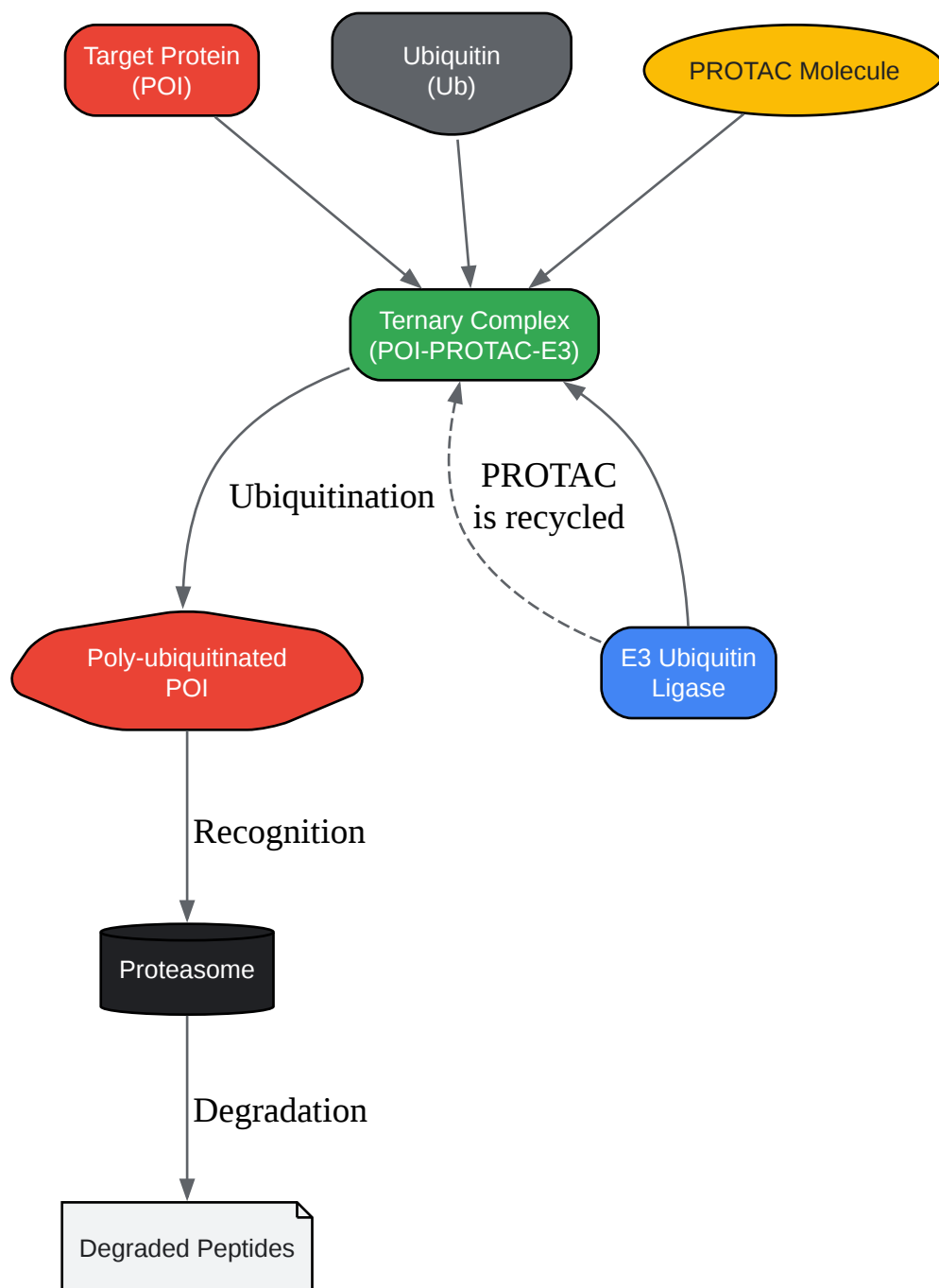
Procedure:

- Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1 M concentration).
- Reagent Addition: Add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v).
- Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is typically rapid.
- Monitoring: Monitor the deprotection by LC-MS or TLC until the starting material is fully consumed.
- Removal of Acid: Co-evaporate the solvent and excess TFA under reduced pressure. It is common to add a solvent like toluene and re-evaporate several times to ensure all residual TFA is removed. The resulting product is often a TFA salt.
- Neutralization (Optional): If the free amine is required for the next step, the TFA salt can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous

work-up or by using a base like DIPEA directly in the subsequent reaction.

Mechanism of Action in PROTACs

Once synthesized into a complete PROTAC, the linker plays a central, dynamic role in the catalytic degradation of the target protein.



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Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The process is as follows:

- Binding: The two ends of the PROTAC bind simultaneously to the POI and an E3 ligase, forming a ternary complex.[1]
- Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.
- Recognition: The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome.[15][16]
- Degradation: The proteasome unfolds and degrades the tagged POI into small peptides, while the PROTAC molecule is released and can engage in another catalytic cycle.

Conclusion

Boc-NH-PEG2-C2-amido-C4-acid is a versatile and enabling chemical tool for drug development professionals engaged in the design and synthesis of PROTACs. Its bifunctional nature allows for controlled, modular assembly, while its PEG core imparts favorable physicochemical properties such as enhanced solubility and conformational flexibility.[1][5][7] A thorough understanding of its reactivity and the application of robust coupling and deprotection protocols are essential for the successful construction of effective protein degraders. As the field of targeted protein degradation continues to expand, the rational selection and application of well-defined linkers like this one will remain a cornerstone of innovation.

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References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 6. Boc-NH-PEG2-C2-amido-C4-acid [myskinrecipes.com]
- 7. t-Boc-N-amido-PEG2-acid, 1365655-91-9 | BroadPharm [broadpharm.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. Boc-NH-PEG2-C2-amido-C4-acid | CAS:1310327-20-8 | Biopharma PEG [biochempeg.com]
- 10. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]
- 11. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Boc-NH-PEG2-C2-amido-C4-acid - Immunomart [immunomart.com]
- 14. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
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